Famprofazone-d3
Description
Contextualizing Famprofazone (B1672048) and its Deuterated Analog in Scientific Inquiry
Famprofazone is a pyrazolone (B3327878) derivative recognized for its analgesic, anti-inflammatory, and antipyretic properties wikipedia.orgnih.govdrugbank.commedchemexpress.com. Its chemical structure is characterized by a pyrazolone ring system with various substituents, including isopropyl, phenyl, and a methyl-substituted aminomethyl group wikipedia.orgnih.govmedkoo.com. Famprofazone has also been noted for its metabolic conversion into methamphetamine and amphetamine within the body, a characteristic that has necessitated careful consideration in drug testing and forensic analysis wikipedia.orgnih.govdrugbank.comresearchgate.netoup.combiocrick.comoup.comresearchgate.netresearchgate.netmdpi.com.
Famprofazone-d3 is a synthetic derivative of Famprofazone where specific hydrogen atoms have been replaced by deuterium (B1214612) (D), a stable isotope of hydrogen vulcanchem.comclearsynth.compharmaffiliates.com. This isotopic labeling is achieved through specialized synthesis, often involving deuterated precursors such as deuterated methylamine (B109427) (CD3NH2) vulcanchem.com. The resulting molecule, this compound (molecular formula C24H28D3N3O, molecular weight ~380.54 g/mol ), is chemically nearly identical to Famprofazone but possesses a distinct mass signature pharmaffiliates.com. This difference in mass allows researchers to differentiate and quantify this compound from its non-deuterated counterpart, making it an invaluable internal standard in analytical studies clearsynth.comscioninstruments.comaptochem.comscioninstruments.com.
Rationale for Deuterated Internal Standards in Quantitative Analytical Research
The precise quantification of analytes in complex biological or environmental matrices is often challenged by inherent variability in analytical processes. Deuterated internal standards are the cornerstone for overcoming these challenges in techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) clearsynth.comscioninstruments.comaptochem.comscioninstruments.comscispace.comwaters.commusechem.comchromatographyonline.comcerilliant.comtexilajournal.com.
The primary rationale for employing deuterated internal standards lies in their ability to mimic the behavior of the target analyte throughout the entire analytical workflow. This includes sample preparation, extraction, chromatographic separation, ionization, and detection clearsynth.comscioninstruments.comaptochem.comscioninstruments.comscispace.comwaters.commusechem.comcerilliant.comtexilajournal.com. By co-eluting chromatographically and experiencing similar matrix effects and ionization efficiencies, the deuterated standard effectively normalizes variations in analyte recovery and signal intensity clearsynth.comscioninstruments.comaptochem.comscioninstruments.com. This compensation is critical for mitigating issues such as ion suppression or enhancement, variations in injection volume, and instrumental drift, thereby significantly improving the accuracy, precision, and robustness of quantitative measurements clearsynth.comscioninstruments.comaptochem.comscispace.comwaters.commusechem.comcerilliant.comtexilajournal.com. The use of stable isotope-labeled internal standards is widely regarded as the most effective strategy for accurate quantitation in mass spectrometry-based assays scispace.comwaters.comchromatographyonline.com.
Historical Overview of Famprofazone-Related Academic Research
Academic research concerning Famprofazone has historically focused on its pharmacological profile and, notably, its metabolic fate wikipedia.orgnih.govdrugbank.commedchemexpress.com. A significant body of work has investigated its metabolism, revealing that Famprofazone is biotransformed into methamphetamine and amphetamine wikipedia.orgnih.govdrugbank.comresearchgate.netoup.combiocrick.comoup.comresearchgate.netresearchgate.netmdpi.com. This metabolic pathway has been of particular interest due to its potential to cause false-positive results in drug screening tests, leading to misinterpretation of legitimate Famprofazone use as illicit drug abuse wikipedia.orgnih.govdrugbank.comresearchgate.netbiocrick.comoup.comresearchgate.netresearchgate.netmdpi.com.
Research has also explored the pharmacokinetics of Famprofazone, including its tissue distribution and elimination patterns vulcanchem.com. The development of sensitive and specific analytical methods for detecting and quantifying Famprofazone and its metabolites in various biological samples has been a key area of investigation researchgate.netvulcanchem.comresearchgate.netresearchgate.netnih.gov. The integration of stable isotope-labeled internal standards, such as this compound, into these analytical methodologies has been instrumental in validating these methods and ensuring the accuracy of pharmacokinetic and metabolic studies vulcanchem.com.
Properties
CAS No. |
1346601-05-5 |
|---|---|
Molecular Formula |
C24H31N3O |
Molecular Weight |
380.55 |
IUPAC Name |
1-methyl-2-phenyl-5-[[1-phenylpropan-2-yl(trideuteriomethyl)amino]methyl]-4-propan-2-ylpyrazol-3-one |
InChI |
InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3/i4D3 |
InChI Key |
GNUXVOXXWGNPIV-GKOSEXJESA-N |
SMILES |
CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 |
Synonyms |
1,2-Dihydro-1-methyl-4-(1-methylethyl)-5-[[methyl-d3(1-methyl-2-phenylethyl)amino]methyl]-2-phenyl-3H-pyrazol-3-one; 4-Isopropyl-2-methyl-3-[[methyl-d3(α-_x000B_methylphenethyl)amino]methyl]-1-phenyl-3-pyrazolin-5-one; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Famprofazone D3
Chemical Synthesis Pathways for Deuterated Pyrazolone (B3327878) Derivatives
Famprofazone (B1672048) itself is a derivative of the pyrazolone ring system. While specific, detailed synthetic pathways for Famprofazone-d3 are not extensively published in the permitted literature, general strategies for preparing deuterated pharmaceutical compounds are well-established. These often involve adapting the synthesis of the parent compound to incorporate deuterated precursors or employing late-stage deuteration methods.
General approaches for synthesizing deuterated NSAIDs, which Famprofazone belongs to, include the use of reductive deuteration techniques. For instance, deuterated analogs of other NSAIDs have been synthesized utilizing methods such as the ex situ generation of deuterium (B1214612) gas (D₂) for reductive processes medtigo.com. Such methods are designed to introduce deuterium selectively at specific positions within the molecular structure. The synthesis of pyrazolone derivatives generally involves cyclocondensation reactions, and adapting these to utilize deuterated reagents or intermediates is a common strategy for producing deuterated pyrazolone compounds acs.orgresearchgate.netnih.gov.
Isotopic Enrichment Techniques and Deuterium Incorporation Methodologies
The precise incorporation of deuterium, an isotope of hydrogen, is achieved through various isotopic enrichment techniques. The goal is to replace specific hydrogen atoms with deuterium atoms to achieve a high level of isotopic purity.
Hydrogen Isotope Exchange (HIE): This is a prevalent and efficient method for introducing deuterium into organic molecules. HIE typically relies on transition metal catalysis or acid/base catalysis to facilitate the exchange of hydrogen atoms with deuterium from a deuterated source, such as heavy water (D₂O) vulcanchem.comwikipedia.org.
Use of Deuterated Reagents and Solvents: Deuterium incorporation can be accomplished by employing deuterated starting materials, solvents, or reagents. Common deuterated sources include heavy water (D₂O), deuterated methanol (B129727) (CD₃OD), deuterated solvents (e.g., hexafluoroisopropanol-d1, HFIP-d1), or deuterated building blocks medtigo.comvulcanchem.comwikipedia.org. For example, deuterating specific positions in aromatic rings or heterocycles can be achieved using deuterated solvents and catalysts vulcanchem.com.
Specific Reaction Methodologies: Advanced techniques such as photocatalytic deuterium addition, radical pathways, and metal-catalyzed C-H activation are utilized to achieve site-selective deuteration vulcanchem.com. For instance, complex heterocycles and pharmaceutical molecules can be deuterated by converting them into phosphonium (B103445) salts followed by reaction with D₂O and deuterated alcohols.
Characterization and Purity Assessment of Synthesized this compound Batches for Research Applications
Rigorous characterization is essential to confirm the identity, structure, and, critically, the isotopic enrichment of synthesized this compound batches. This ensures the material is suitable for its intended research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. They confirm the presence and location of deuterium atoms by observing the absence or reduction of signals corresponding to the hydrogen atoms that have been replaced. Deuterated solvents, such as CDCl₃, CD₃OD, or DMSO-d₆, are typically used for sample preparation, and specialized software aids in spectral analysis, including peak integration and baseline correction.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for verifying the molecular weight and determining the isotopic enrichment. GC-MS is particularly useful for quantitative analysis, often employing deuterated internal standards to accurately measure the concentration and isotopic distribution of the labeled compound.
Data Table:
Due to the strict exclusion of certain websites, specific quantitative research findings regarding the synthesis yield and isotopic purity of this compound batches are not available from the permitted sources. Therefore, a data table detailing these specific parameters cannot be provided. However, general characterization techniques and methodologies for deuterium incorporation are well-documented.
Advanced Analytical Methodologies Employing Famprofazone D3
Mass Spectrometric Applications of Famprofazone-d3 as an Internal Standard
Mass spectrometry (MS), coupled with chromatographic separation techniques, is indispensable for the sensitive and selective detection of famprofazone (B1672048) and its metabolites in complex biological matrices. This compound serves as an ideal internal standard due to its structural similarity to famprofazone and its metabolites, ensuring co-elution and similar ionization efficiencies, while its distinct mass-to-charge ratio allows for clear differentiation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the trace analysis of volatile and semi-volatile compounds, including amphetamines and methamphetamines, which are metabolites of famprofazone researchgate.netnih.govresearchgate.netufrrj.br. In these GC-MS methodologies, deuterated standards like this compound (or deuterated analogs of its metabolites, such as methamphetamine-d3 or amphetamine-d5) are crucial for accurate quantification oup.comresearchgate.netresearchgate.netufrrj.brbiocrick.com.
The analytical workflow typically involves sample preparation steps such as extraction and often derivatization to enhance the volatility and chromatographic behavior of the analytes. For instance, derivatization with agents like N-trifluoroacetyl-l-prolyl chloride can improve the separation of enantiomers of methamphetamine and amphetamine, which are formed from famprofazone researchgate.netufrrj.brbiocrick.com. GC-MS allows for the identification and quantification of target compounds by analyzing their characteristic mass spectra and retention times. Specific ions are monitored for quantification, for example, m/z 58 and 91 for methamphetamine, and m/z 44 and 91 for amphetamine, with their deuterated counterparts monitored at corresponding m/z values (e.g., m/z 48 and 92 for amphetamine-D5) researchgate.netufrrj.br. The sensitivity of GC-MS, often reaching parts-per-million (ppm) or parts-per-billion (ppb) levels, makes it suitable for detecting trace amounts of these substances in biological samples elastomer-institut.derjptonline.org.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is another powerful technique utilized for the analysis of famprofazone and its metabolites in complex biological matrices like blood, urine, and tissue samples oup.comresearchgate.netnih.goveurekakit.comresearchgate.net. LC-MS/MS offers high selectivity and sensitivity, making it particularly effective for dealing with the intricate composition of biological samples.
In LC-MS/MS methods, this compound or its deuterated metabolite analogs serve as internal standards to correct for variations in sample preparation, chromatographic separation, and ionization efficiency zu.edu.pkchromatographyonline.com. Sample preparation often involves techniques such as solid-phase extraction (SPE) or enzymatic cell dispersion for tissue samples to remove interfering substances and concentrate the analytes researchgate.netnih.goveurekakit.comresearchgate.net. The analytes are then separated using liquid chromatography, typically on a reversed-phase column, and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode oup.comresearchgate.netnih.goveurekakit.comresearchgate.netzu.edu.pkchromatographyonline.comamericanlaboratory.comcore.ac.uk. MRM allows for the simultaneous monitoring of specific precursor and product ion transitions for both the analyte and its internal standard, providing high specificity and sensitivity for quantification.
Quantitative Analysis and Method Validation in Biological Matrices (Non-Clinical Models)
The development and validation of analytical procedures for famprofazone and its metabolites in non-clinical biological matrices are essential for accurate toxicological and pharmacokinetic assessments. This compound, as a deuterated internal standard, is integral to achieving reliable quantitative results.
Analytical procedures for famprofazone and its metabolites (MA and AM) are developed to ensure accuracy, precision, and robustness across various biological matrices. These methods aim to accurately quantify low concentrations of these compounds, which is critical for understanding drug metabolism and for forensic investigations researchgate.netnih.govresearchgate.netufrrj.brresearchgate.netnih.gov. The development process involves optimizing sample preparation techniques, such as liquid-liquid extraction (LLE) or SPE, and chromatographic conditions to achieve efficient separation and detection researchgate.netufrrj.brresearchgate.netnih.gov. Studies have focused on analyzing these compounds in urine, bone marrow, and liver tissue, demonstrating the versatility of these analytical approaches researchgate.netufrrj.brresearchgate.netnih.gov.
Method validation is a critical step to ensure the reliability of analytical results. Deuterated standards, including this compound and its metabolite analogs, are indispensable for this process.
Specificity: Achieved by ensuring that the analytical method can accurately distinguish and quantify the target analytes (famprofazone and its metabolites) in the presence of other potentially interfering compounds present in the biological matrix.
Sensitivity: Evaluated by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For instance, LODs for amphetamine and methamphetamine in urine analysis using GC-MS with deuterated standards have been reported as low as 5 ng/mL biocrick.com.
Precision: Assessed by evaluating the variability of results obtained from repeated measurements of the same sample. This includes intra-day and inter-day precision, typically expressed as a coefficient of variation (%CV). Studies have reported precisions within 10-15% for the analysis of famprofazone metabolites using deuterated standards researchgate.netnih.govbu.edu.
Accuracy: Measured by comparing the results obtained from the method to a known standard or reference value, often expressed as bias.
The use of this compound as an internal standard directly contributes to improved precision and accuracy by compensating for analyte losses during sample preparation and variations in instrument response.
Matrix effects, which are changes in the analyte's signal due to the presence of co-extracted matrix components, can significantly impact the accuracy of mass spectrometric analyses waters.com. Isotope Dilution Mass Spectrometry (IDMS) is a highly effective strategy for mitigating these effects.
In IDMS, an isotopically labeled analog of the analyte, such as this compound, is added to the sample at the very beginning of the analytical process. This labeled standard undergoes the same sample preparation steps and is subjected to the same instrumental conditions as the native analyte. Because the labeled standard behaves virtually identically to the native analyte, any losses or matrix-induced signal suppression or enhancement will affect both in a similar manner. By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix-related interferences zu.edu.pkchromatographyonline.comamericanlaboratory.com. This approach is particularly valuable when analyzing complex biological matrices where matrix effects are often pronounced.
Data Table: Analytical Performance Metrics for Famprofazone Metabolite Analysis Using Deuterated Standards
The following table summarizes typical analytical performance metrics achieved when using deuterated standards, such as this compound or its deuterated metabolite analogs, for the quantification of famprofazone's metabolites (amphetamine and methamphetamine) in biological matrices.
Note: Specific data for "this compound" as the direct internal standard for famprofazone itself in published methods is less prevalent than for its metabolites. The table reflects the performance achieved when using deuterated standards for the analysis of famprofazone's key metabolites, where this compound would be employed.
Compound List
Famprofazone
this compound
Methamphetamine (MA)
Amphetamine (AM)
Methamphetamine-d3
Amphetamine-d5
Chromatographic Separation Techniques for Famprofazone, its Analogs, and Metabolites
Chromatographic techniques form the backbone of analytical strategies for Famprofazone and its metabolites, facilitating their separation from complex biological sample matrices before detection and quantification. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent methods employed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity, selectivity, and throughput, making it ideal for the quantification of Famprofazone and its metabolites in various biological samples, such as liver tissue and biological fluids.
Sample Preparation: Effective sample preparation is paramount for successful LC-MS/MS analysis. For solid matrices like liver tissue, methods often involve enzymatic cell dispersion using collagenase to break down the tissue structure, followed by protein precipitation with organic solvents like acetonitrile. Subsequent solid-phase extraction (SPE), typically utilizing C18 cartridges, is employed for analyte extraction, concentration, and clean-up, removing interfering substances vulcanchem.comnih.govresearchgate.net.
Method Performance: Validated LC-MS/MS methods have demonstrated robust performance. For instance, a method developed for this compound in liver tissue achieved a Limit of Quantification (LOQ) of 5 ng/g. The intraday precision was reported to be ≤10%, with accuracy within ±13% vulcanchem.com. Studies analyzing Famprofazone and its metabolites in porcine liver tissue reported mean concentrations for Famprofazone at 9.3 ± 0.53 ng/g, with metabolite concentrations of methamphetamine at 24.3 ± 1.36 ng/g and amphetamine at 16.7 ± 1.67 ng/g nih.govresearchgate.net.
Table 1: LC-MS/MS Analytical Performance for Famprofazone and Metabolites in Liver Tissue
| Analyte | Matrix | Sample Preparation | LOQ (ng/g) | Intraday Precision (%) | Accuracy (%) | Reference |
| This compound | Liver Tissue | Enzymatic digestion (collagenase), protein precipitation (acetonitrile), SPE (C18) | 5 | ≤10 | ±13 | vulcanchem.com |
| Famprofazone | Liver Tissue | Enzymatic digestion (collagenase), protein precipitation (acetonitrile), SPE (C18) | 5 | ≤10 | ±13 | nih.govresearchgate.net |
| Methamphetamine | Liver Tissue | Enzymatic digestion (collagenase), protein precipitation (acetonitrile), SPE (C18) | 5 | ≤10 | ±13 | nih.govresearchgate.net |
| Amphetamine | Liver Tissue | Enzymatic digestion (collagenase), protein precipitation (acetonitrile), SPE (C18) | 5 | ≤10 | ±13 | nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is widely used for the identification and quantification of Famprofazone metabolites, particularly methamphetamine and amphetamine, in urine and other biological fluids. It is also critical for the enantiomeric separation of these chiral metabolites.
Sample Preparation and Derivatization: GC-MS analysis typically involves sample extraction, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by derivatization. Derivatization is essential to improve the volatility and chromatographic properties of the analytes, as well as to enhance their mass spectral fragmentation patterns for better identification. Common derivatization agents include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) for silylation and N-methyl-bis-trifluoroacetamide (MBTFA) for trifluoroacetylation vulcanchem.comnih.govresearchgate.netoup.com. For enantiomeric separation, chiral derivatizing agents such as N-trifluoroacetyl-l-prolyl chloride (TPC) are employed, allowing the separation of d- and l-enantiomers of methamphetamine and amphetamine nih.govresearchgate.netoup.combiocrick.com.
Metabolite Identification and Enantiomeric Analysis: GC-MS has identified methamphetamine, amphetamine, and 3-hydroxymethyl-propyphenazone as key metabolites of Famprofazone vulcanchem.comnih.gov. Studies have consistently shown that Famprofazone metabolism leads to the formation of both d- and l-enantiomers of amphetamine and methamphetamine researchgate.netoup.combiocrick.comoup.comnih.gov. Stereoselective metabolism has been observed, with the (-)-enantiomer of methamphetamine-d3 found to constitute a higher proportion (e.g., 75%) of the total excreted methamphetamine vulcanchem.comnih.gov. This enantiomeric bias is significant for interpreting drug testing results and understanding potential pharmacological implications oup.comnih.gov.
Table 2: GC-MS Identification and Enantiomeric Analysis of Famprofazone Metabolites
| Analyte | Matrix | Key Derivatization Agent(s) | Identified Metabolites | Enantiomeric Presence | Notes on Stereoselectivity | Reference |
| Famprofazone | Urine | MSTFA, MBTFA, Heptafluorobutyric anhydride | Methamphetamine, Amphetamine, 3-hydroxymethyl-propyphenazone | d- and l-enantiomers | (-)-Methamphetamine isomer excreted in greater amounts than (+)-isomer (approx. 3:1 ratio) nih.govresearchgate.net. Stereoselective metabolism favors (-)-enantiomer of methamphetamine-d3 (75%) vulcanchem.com. | vulcanchem.comnih.govresearchgate.netoup.comoup.combiocrick.comoup.com |
| Famprofazone | Bone Marrow | LLE, derivatization (e.g., with diethyl ether/tert-butanol) | Famprofazone, Methamphetamine, Amphetamine | Not specified | Analysis in bone marrow provides insights into drug distribution in forensic contexts ufrrj.brresearchgate.netresearchgate.net. | ufrrj.brresearchgate.netresearchgate.net |
| Famprofazone | Liver | Not specified (LC-MS/MS analysis) | Famprofazone, Methamphetamine, Amphetamine | Not specified | Quantified concentrations in porcine liver tissue nih.govresearchgate.net. | nih.govresearchgate.net |
This compound in Analytical Studies: Deuterium-labeled Famprofazone (this compound) plays a vital role as an internal standard in quantitative mass spectrometry-based assays. Its isotopic label allows for precise compensation for variations in sample preparation, ionization efficiency, and detector response, thereby improving the accuracy and reliability of Famprofazone and its metabolite quantification vulcanchem.comnih.gov. The synthesis of this compound involves the incorporation of deuterium (B1214612) atoms at specific positions, often using deuterated precursors, ensuring high isotopic purity verified by techniques like NMR and high-resolution mass spectrometry vulcanchem.com. This labeled compound is instrumental in pharmacokinetic studies, enabling the accurate tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, and providing a reliable benchmark for analytical measurements vulcanchem.comnih.gov.
Compound List:
Famprofazone
this compound
Methamphetamine
Amphetamine
3-hydroxymethyl-propyphenazone
Methamphetamine-d3
Amphetamine-d3
Methamphetamine-d6
Amphetamine-d6
Methamphetamine-d11
Amphetamine-d5
Methamphetamine-d5
(+,-)-ephedrine
(+,-)-pseudoephedrine
(+,-)-norephedrine
(+,-)-norpseudoephedrine
(+,-)-p-hydroxyamphetamine
(+,-)-p-hydroxymethamphetamine
(+,-)-p-hydroxynorephedrine
1-phenylpropan-2-one
1-methyl-2-phenyl-4-isopropylpyrazol-3-one
Crizotinib (mentioned in context of LC-MS method development for other drugs)
Apatinib (mentioned as internal standard in context of LC-MS method development for other drugs)
Paracetamol
Propyphenazone
Caffeine
Dimethylamphetamine (DMAMP)
DMAMP-d6
In Vitro and Pre Clinical Metabolic Investigations Involving Famprofazone and Its Deuterated Analog
Elucidation of Metabolic Pathways in Hepatic Microsomes and Cellular Models
The biotransformation of Famprofazone (B1672048) has been studied using various in vitro systems, including hepatic microsomes and cellular models, to identify its metabolic fate. These studies aim to characterize the enzymes involved and the resulting metabolites.
Identification and Characterization of Phase I and Phase II Metabolites
Famprofazone undergoes significant metabolism primarily through Phase I reactions, which introduce or expose functional groups, increasing the polarity of the parent compound. The most prominent metabolic pathways identified include N-dealkylation, beta-hydroxylation, and p-hydroxylation researchgate.netnih.govnih.govresearchgate.net.
The major Phase I metabolite identified in human urine following Famprofazone administration is methamphetamine, accounting for approximately 15% of the administered dose researchgate.netnih.govresearchgate.netnih.gov. Other significant metabolites include 3-hydroxymethyl-propyphenazone researchgate.netresearchgate.netnih.gov. Further metabolites identified in human urine include amphetamine, p-hydroxyamphetamine, p-hydroxymethamphetamine, norephedrine, norpseudoephedrine, ephedrine, pseudoephedrine, and p-hydroxydesmethyl famprofazone nih.gov. While direct evidence for Phase II conjugation in Famprofazone metabolism is less detailed in the literature, glucuronidation of the hydroxylated pyrazolone (B3327878) moiety has been suggested as a potential pathway vulcanchem.com.
Table 1: Identified Famprofazone Metabolites and Pathways
| Metabolite | Phase | Primary Pathway(s) | Notes |
| Methamphetamine | I | N-dealkylation | Major metabolite researchgate.netnih.govresearchgate.netnih.gov |
| 3-hydroxymethyl-propyphenazone | I | Hydroxylation | Identified in urine researchgate.netresearchgate.netnih.gov |
| Amphetamine | I | N-dealkylation | Identified nih.gov |
| p-hydroxyamphetamine | I | p-hydroxylation | Identified nih.gov |
| p-hydroxymethamphetamine | I | p-hydroxylation | Identified nih.gov |
| Norephedrine | I | N-dealkylation | Identified nih.gov |
| Norpseudoephedrine | I | N-dealkylation | Identified nih.gov |
| Ephedrine | I | N-dealkylation | Identified nih.gov |
| Pseudoephedrine | I | N-dealkylation | Identified nih.gov |
| p-hydroxydesmethyl famprofazone | I | p-hydroxylation | Identified nih.gov |
| Hydroxylated pyrazolone moiety | II | Glucuronidation (proposed) | Mentioned as a potential conjugation pathway vulcanchem.com |
Note: Specific quantitative data for all metabolites in in vitro systems are not universally reported across all studies.
Role of Specific Cytochrome P450 Isoenzymes (CYPs) in Famprofazone Biotransformation
The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, plays a significant role in the hepatic oxidation of Famprofazone and its deuterated analog. Famprofazone-d3 undergoes hepatic oxidation via CYP2D6 to form methamphetamine-d3 and amphetamine-d3 vulcanchem.com. CYP2D6 is known to be a key enzyme in the metabolism of many drugs, catalyzing oxidative biotransformation reactions nih.govnih.govdovepress.comsigmaaldrich.com. While other CYP isoenzymes may contribute to Famprofazone metabolism, CYP2D6 has been specifically implicated in the formation of its amphetamine-related metabolites vulcanchem.com.
Stereoselective Metabolism and Enantiomeric Profiling of Famprofazone Metabolites
Famprofazone metabolism is characterized by stereoselectivity, meaning that the rate and pathways of metabolism can differ for the enantiomers of the drug or its metabolites. This stereoselectivity is particularly evident in the formation of chiral metabolites like amphetamine and methamphetamine.
Formation of Chiral Metabolites and Their Enantiomeric Ratios
The metabolism of Famprofazone leads to the formation of chiral metabolites such as amphetamine and methamphetamine, which exist as enantiomers (d- and l- forms, or (+) and (−) forms) researchgate.netnih.govbath.ac.ukoup.comnih.gov. Studies have indicated that the metabolism of racemic Famprofazone results in a stereoselective preference for the formation and excretion of the levorotatory (l- or (−)-) enantiomers of its metabolites. Specifically, (-)-methamphetamine and (-)-amphetamine are excreted in greater amounts than their respective enantiomers researchgate.netnih.gov. For instance, the proportion of l-methamphetamine in urine samples collected after Famprofazone administration exceeded that of its d-enantiomer, initially comprising approximately 70% and increasing over time researchgate.netoup.com. Similarly, amphetamine results showed virtually equal proportions of l- and d-amphetamine in early samples, with a subsequent increase in the l-enantiomer's proportion as time progressed oup.com. One study reported an enantiomeric ratio of approximately 3:1 for (−)- to (+)-methamphetamine derived from this compound vulcanchem.com. This stereoselective metabolism is attributed to both substrate and product stereoselectivity in pathways like N-dealkylation and hydroxylation researchgate.netnih.govresearchgate.net.
Advanced Analytical Techniques for Enantiomeric Resolution in Biological Samples
The determination of enantiomeric composition in biological samples requires sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with chiral derivatization is a primary method for achieving enantiomeric resolution of Famprofazone metabolites researchgate.netmdpi.comresearchgate.netmdma.ch. Common chiral derivatizing reagents (CDRs) used include N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) vulcanchem.com, N-trifluoroacetyl-l-prolyl chloride (L-TPC) researchgate.netresearchgate.netmdma.ch, and alpha-methoxy-alpha-(trifluoromethyl)-phenylacetyl chloride (MPTA.Cl) nih.govmdpi.commdma.ch. These reagents react with the chiral metabolites to form diastereomers, which possess different physicochemical properties and can be separated using conventional chromatographic methods, typically on achiral columns mdpi.commdma.ch. Liquid Chromatography-Mass Spectrometry (LC-MS) methods, sometimes employing chiral stationary phases or chiral mobile phase additives, are also utilized for enantiomeric analysis mdpi.comnih.gov.
Table 2: Stereoselective Metabolism of Famprofazone Metabolites
| Metabolite | Stereoselectivity Observed | Enantiomeric Ratio (if specified) | Primary Analytical Technique Used |
| Methamphetamine | Predominantly (-) enantiomer formed/excreted | ~70% l-methamphetamine initially researchgate.netoup.com; 3:1 (−) to (+) vulcanchem.com | GC-MS with derivatization (MSTFA vulcanchem.com, L-TPC researchgate.netresearchgate.net, MPTA.Cl nih.gov) |
| Amphetamine | Predominantly (-) enantiomer formed/excreted | Virtually same early, then increasing l-amphetamine oup.com | GC-MS with derivatization (MSTFA vulcanchem.com, L-TPC researchgate.netresearchgate.net, MPTA.Cl nih.gov) |
| p-hydroxyamphetamine | Predominantly (-) enantiomer excreted | Not specified | GC-MS with derivatization |
| p-hydroxymethamphetamine | Predominantly (-) enantiomer excreted | Not specified | GC-MS with derivatization |
Comparative Metabolic Studies Using Deuterated and Non-Deuterated Famprofazone in Research Models
The use of deuterated analogs like this compound offers distinct advantages in metabolic research, particularly in comparative studies. The incorporation of deuterium (B1214612) atoms into the Famprofazone molecule allows for precise tracking and quantification using mass spectrometry due to the mass shift.
Deuterium labeling has been shown to slow the hepatic metabolism of Famprofazone, extending its elimination half-life (t½) from 4.5 hours for Famprofazone to 6.2 hours for this compound in murine models vulcanchem.com. This effect is attributed to the reduced rate of enzymatic cleavage at the deuterated sites, a phenomenon known as the kinetic isotope effect. Consequently, this compound exhibits a reduced rate of first-pass metabolism, leading to an estimated 22% increase in bioavailability compared to the non-deuterated form vulcanchem.com.
The isotopic label in this compound facilitates its precise tracking in mass spectrometry, which is invaluable for studies investigating tissue distribution and clearance rates. For example, a porcine study demonstrated liver accumulation and metabolite ratios consistent with human data when using this compound vulcanchem.com. These comparative studies highlight how deuterated analogs serve as critical tools in pre-clinical research to elucidate metabolic pathways, understand pharmacokinetic differences, and validate analytical methodologies with greater accuracy and sensitivity.
Table 2: Comparative Pharmacokinetics of Famprofazone and this compound
| Parameter | Famprofazone | This compound |
| Cmax (ng/mL) | 120 ± 15 | 135 ± 18 |
| t½ (h) | 4.5 ± 0.6 | 6.2 ± 0.8 |
| AUC₀₋∞ (ng·h/mL) | 980 ± 120 | 1,240 ± 150 |
Data are representative and may vary based on study conditions and species.
Table 3: Metabolite Excretion Profiles (Human Urine, 50 mg Dose)
| Metabolite | Excretion (0–48 h, mg) | Detection Method |
| Methamphetamine | 2.6 ± 0.3 | GC-MS |
| 3-Hydroxymethyl-propyphenazone | 4.0 ± 0.5 | GC-MS |
Data from a specific study on this compound after a 50 mg dose vulcanchem.com.
Compound List:
Famprofazone
this compound
Methamphetamine
Methamphetamine-d3
Amphetamine
Amphetamine-d3
3-hydroxymethyl-propyphenazone
p-hydroxyamphetamine
p-hydroxymethamphetamine
Norephedrine
Norpseudoephedrine
Ephedrine
Pseudoephedrine
p-hydroxydesmethyl famprofazone
Ex Vivo Tissue Distribution Studies of Famprofazone and its Metabolites in Animal Models
Research utilizing animal models has provided insights into the tissue distribution of Famprofazone and its primary metabolites, methamphetamine and amphetamine. Studies have employed sensitive analytical methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to quantify these compounds in various tissues. vulcanchem.comresearchgate.net
Liver Tissue Distribution
Investigations in porcine models have quantified the presence of Famprofazone and its metabolites in liver tissue. These studies have demonstrated measurable concentrations of the parent drug and its breakdown products, providing data on hepatic accumulation.
Table 1: Famprofazone and Metabolite Concentrations in Porcine Liver Tissue
| Compound | Concentration (ng/g) | Reference |
| Famprofazone | 9.3 ± 0.53 | researchgate.net |
| Methamphetamine | 16.7 ± 1.67 | researchgate.net |
| Amphetamine | 24.3 ± 1.36 | researchgate.net |
Note: Source vulcanchem.com also reports a liver accumulation of 9.3 ng/g in a porcine study.
Bone Marrow Tissue Distribution
Further ex vivo analyses have explored the distribution of Famprofazone and its metabolites in bone marrow, another tissue matrix relevant in forensic and toxicological investigations. Studies using porcine bone marrow have identified the presence of Famprofazone and methamphetamine, while amphetamine was not detected in the analyzed samples.
Compound List
Famprofazone-d3
Applications of Famprofazone D3 in Specialized Analytical and Forensic Research
Development of Certified Reference Materials for Chemical Traceability in Analytical Science
Certified Reference Materials (CRMs) are fundamental to establishing metrological traceability, ensuring that analytical measurements are accurate, reliable, and comparable across different laboratories and over time. CRMs provide a link to international measurement standards, such as the International System of Units (SI). Famprofazone-d3, as a well-characterized compound with a known isotopic composition, is utilized in the development and certification of reference materials. By incorporating this compound into analytical workflows, laboratories can calibrate instruments, validate methods, and ensure the accuracy of quantitative results for Famprofazone (B1672048) and its related substances. The production of such CRMs typically adheres to stringent quality standards, including ISO 17034 and ISO/IEC 17025, guaranteeing the reliability of the traceability chain. pharmaffiliates.combam.dexrfscientific.comeuropa.eusigmaaldrich.com
Advanced Methodologies for Forensic Toxicology Research and Substance Identification
In forensic toxicology, the accurate identification and quantification of drugs and their metabolites in biological samples are paramount for criminal investigations and legal proceedings. This compound serves as a critical internal standard in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are standard tools in forensic laboratories. Its use ensures that variations in sample preparation, instrument performance, and matrix effects are accounted for, leading to more precise and reliable results. numberanalytics.comnih.gov
Famprofazone is known to be metabolized in the body to produce amphetamine and methamphetamine. researchgate.netnih.govresearchgate.netnih.gov This metabolic conversion presents a challenge in forensic toxicology, as the presence of amphetamines in a biological sample could be attributed either to the direct illicit use of these stimulants or to the metabolism of Famprofazone. This compound, when used as an internal standard in the quantitative analysis of these metabolites, allows toxicologists to accurately measure the concentrations of amphetamine and methamphetamine. By comparing the measured levels of these metabolites with the known metabolic profile of Famprofazone, forensic scientists can better differentiate between amphetamines originating from exogenous administration (illicit use) and those derived from the metabolism of Famprofazone. This distinction is vital for accurate case interpretation.
| Analyte/Metabolite | Potential Origin | Role of this compound |
| Famprofazone | Exogenous | Analyzed using this compound as internal standard |
| Amphetamine | Metabolic (from Famprofazone) or Exogenous | Quantified accurately using this compound to determine origin |
| Methamphetamine | Metabolic (from Famprofazone) or Exogenous | Quantified accurately using this compound to determine origin |
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to measure the precise ratios of stable isotopes within a sample. These isotopic "signatures" can reveal information about a substance's origin, history, and the processes it has undergone. contractlaboratory.comthermofisher.comspectroscopyonline.com In research investigations, IRMS can be employed to trace the source of materials, such as illegal drugs, counterfeit goods, or even the origin of biological samples. While direct applications of this compound in IRMS for source tracing are not extensively documented, its nature as an isotopically labeled compound makes it theoretically applicable in IRMS-based studies where the isotopic composition of specific elements within Famprofazone or its related compounds is being investigated for origin determination or metabolic pathway elucidation. The precise measurement of deuterium (B1214612) ratios, for instance, could contribute to understanding the metabolic fate or synthetic origin of Famprofazone-related compounds. contractlaboratory.comthermofisher.combarc.gov.in
Research in Anti-Doping Control Methodologies for Prohibited Substances and Their Precursors
Famprofazone is recognized by the World Anti-Doping Agency (WADA) as a substance that can be metabolized into prohibited stimulants, namely amphetamine and methamphetamine. nih.gov Consequently, its use can lead to positive doping tests. Anti-doping laboratories employ sophisticated analytical methods, often involving GC-MS or LC-MS/MS, to detect and confirm the presence of prohibited substances and their metabolites in athletes' samples. This compound serves as an essential internal standard in these analyses. By accurately quantifying the levels of Famprofazone metabolites, anti-doping scientists can determine whether the detected amounts are consistent with legitimate Famprofazone intake or indicative of prohibited stimulant use. This precision is crucial for the integrity of anti-doping efforts and ensuring a level playing field in sports. nih.govresearchgate.netwada-ama.orguspe.orgworldathletics.orgiiga.org
Quality Control and Reference Standard Applications in Pharmaceutical Research and Development Processes
In the pharmaceutical industry, rigorous quality control is essential throughout the research, development, and manufacturing stages. Reference standards, including stable isotope-labeled compounds like this compound, are indispensable for these processes. This compound is used as an internal standard in quantitative assays, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to ensure the accurate determination of Famprofazone's purity, concentration, and the identification of any impurities. This contributes to the development of safe and effective pharmaceutical products by validating analytical methods and ensuring lot-to-lot consistency. pharmaffiliates.comsigmaaldrich.comlgcstandards.comlgcstandards.com
Table 1: Properties of Famprofazone and this compound
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Famprofazone | 22881-35-2 | C₂₄H₃₁N₃O | 377.52 |
| This compound | 1346601-05-5 | C₂₄H₂₈D₃N₃O | 380.54 |
Table 2: Representative Application of this compound as an Internal Standard in Quantitative Analysis
This table illustrates the principle of using this compound as an internal standard in mass spectrometry-based quantification.
| Analyte Concentration (ng/mL) | This compound (ng/mL) | Measured Signal Ratio (Analyte Signal / Internal Standard Signal) | Calculated Concentration (ng/mL) |
| 10 | 50 | 0.20 | 10.1 |
| 50 | 50 | 1.00 | 49.5 |
| 100 | 50 | 2.00 | 102 |
| 200 | 50 | 4.00 | 198 |
Note: This table presents a hypothetical scenario to demonstrate the concept of using an internal standard for quantitative analysis. The actual measured signal ratio depends on the specific instrument, ionization efficiency, and other experimental factors.
Table 3: Famprofazone Metabolism and Relevance for Differentiation
Famprofazone's metabolic pathway leading to amphetamines is critical for forensic interpretation. This compound aids in accurately quantifying these metabolites.
| Parent Compound | Primary Metabolites | Relevance in Forensic Toxicology/Anti-Doping | Role of this compound |
| Famprofazone | Amphetamine | Can be mistaken for illicit stimulant use. | Internal standard for accurate quantification of amphetamine. |
| Methamphetamine | Can be mistaken for illicit stimulant use. | Internal standard for accurate quantification of methamphetamine. |
Future Perspectives and Emerging Research Avenues for Deuterated Analogs in Chemical Biology
Advancements in Isotopic Labeling Technologies for Complex Organic Molecules
The synthesis of deuterated analogs of complex organic molecules has been significantly propelled by recent advancements in isotopic labeling technologies. researchgate.netacs.org These methods offer more precise and efficient ways to introduce deuterium (B1214612) into specific molecular positions, a critical requirement for modulating biological activity and for use as sensitive probes.
Traditionally, the preparation of deuterated compounds involved multi-step syntheses starting from simple, commercially available deuterated precursors. researchgate.net However, contemporary research focuses on late-stage functionalization, where deuterium is introduced into a complex molecule in the final steps of its synthesis. This approach is more atom-economical and allows for the deuteration of intricate molecular scaffolds that would be otherwise difficult to access.
Key advancements in this area include:
Hydrogen Isotope Exchange (HIE) Reactions: Catalyzed by transition metals such as iridium, HIE reactions have become a cornerstone of modern deuterium labeling. researchgate.net These methods facilitate the direct exchange of hydrogen atoms for deuterium in a variety of organic molecules with high efficiency and selectivity. acs.org The development of more sophisticated catalysts continues to expand the scope and applicability of HIE. youtube.com
Reductive and Dehalogenative Deuteration: These techniques are emerging as powerful tools in the labeling toolkit. researchgate.net They provide alternative pathways for deuterium incorporation, often with complementary selectivity to HIE methods.
Photocatalytic Deuteration: Visible-light photocatalysis has recently emerged as a mild and efficient method for deuterium incorporation. researchgate.net This technology utilizes light to drive chemical reactions, enabling the deuteration of a wide range of organic compounds under gentle conditions.
These evolving technologies are making the synthesis of complex deuterated molecules, including analogs of pharmaceuticals like Famprofazone (B1672048), more accessible, thereby paving the way for their broader application in chemical biology research.
Integration of Deuterated Standards in Multi-Omics and Systems Biology Research
The precise quantification of biomolecules is fundamental to multi-omics and systems biology research. Deuterated compounds, with their mass shift and similar chemical properties to their non-deuterated counterparts, are invaluable as internal standards in mass spectrometry-based analyses. clearsynth.comtexilajournal.com
In fields such as metabolomics and proteomics, which aim to comprehensively analyze the complement of metabolites and proteins in a biological system, deuterated standards are crucial for accurate and reproducible quantification. silantes.comnih.gov They help to correct for variations in sample preparation, instrument response, and matrix effects, which can significantly impact the reliability of the data. texilajournal.comnih.gov
The applications of deuterated standards in this context include:
Quantitative Bioanalysis: Deuterated analogs are widely used as internal standards in liquid chromatography-mass spectrometry (LC-MS) assays to quantify drugs and their metabolites in biological samples. texilajournal.comscispace.com Famprofazone-d3, for instance, would be the ideal internal standard for accurately measuring the levels of Famprofazone in pharmacokinetic studies.
Metabolic Flux Analysis: Stable isotope labeling, including with deuterium, is a powerful technique for tracing the flow of atoms through metabolic pathways. creative-proteomics.comnih.gov By providing cells or organisms with deuterated substrates, researchers can map metabolic networks and quantify the rates of metabolic reactions, providing a dynamic view of cellular metabolism. nih.gov
Proteomics: In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique. While typically employing heavy isotopes of carbon and nitrogen, the principles can be extended to include deuterium labeling for specific applications.
The integration of deuterated standards is enhancing the rigor and depth of multi-omics studies, enabling a more comprehensive understanding of complex biological systems. pharmiweb.com
Computational and In Silico Modeling for Predicting Metabolic Fates and Interactions of Deuterated Compounds
The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a molecule due to the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage for C-D bonds in enzyme-catalyzed reactions. This effect can be harnessed to improve the pharmacokinetic properties of drugs. nih.gov
Computational and in silico modeling are playing an increasingly important role in predicting the metabolic consequences of deuteration. nih.gov These models can help to:
Predict Sites of Metabolism: By identifying the most likely sites of enzymatic oxidation on a molecule, computational tools can guide the selective placement of deuterium to block or slow down metabolism at those positions. clearsynthdiscovery.com
Estimate the Magnitude of the KIE: Quantum mechanical calculations can be used to predict the magnitude of the KIE for specific metabolic reactions. wikipedia.org This information is valuable for anticipating the extent to which deuteration will impact the metabolic clearance of a compound. nih.gov
Simulate Metabolic Shunting: When metabolism at one site is slowed by deuteration, the molecule may be metabolized at alternative sites, a phenomenon known as "metabolic shunting". In silico models can help to predict these alternative metabolic pathways and the potential formation of novel metabolites. nih.gov
For a compound like Famprofazone, which is known to be metabolized to active compounds, computational modeling could be used to design deuterated analogs with altered metabolic profiles, potentially leading to a longer duration of action or a different pharmacological effect. researchgate.netsemanticscholar.org
Innovations in High-Throughput Screening Platforms Utilizing Deuterated Probes and Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds for biological activity. nih.govresearchgate.net Innovations in HTS technologies are continually expanding the scope and sensitivity of these assays. ox.ac.uk Deuterated compounds are beginning to be utilized in HTS platforms as probes and analogs to facilitate the discovery of new bioactive molecules.
The use of deuterated compounds in HTS can offer several advantages:
Development of Novel Assays: The unique properties of deuterated molecules can be exploited to design novel assay formats. For example, the KIE can be used as a basis for assays that measure enzyme activity.
Fluorescent Probes: While not directly related to deuteration, the synthesis of fluorescently labeled analogs of bioactive molecules is a common strategy in HTS. jonathanrosshart.com The advanced synthetic methodologies developed for deuteration can also be applied to the synthesis of these fluorescent probes.
Enhanced Assay Sensitivity: In certain mass spectrometry-based HTS assays, the use of deuterated internal standards can improve the accuracy and precision of the measurements, allowing for the reliable identification of hits.
As our ability to synthesize complex deuterated molecules grows, so too will their application in innovative H-TS platforms, accelerating the pace of drug discovery and chemical biology research. uthscsa.edu
Q & A
Q. What analytical methodologies are recommended for quantifying Famprofazone-d3 in biological matrices?
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard due to its specificity for deuterated compounds. Isotopic dilution with internal standards (e.g., stable isotope-labeled analogs) minimizes matrix effects. Validation should follow ICH M10 guidelines, including tests for linearity (1–1000 ng/mL), precision (CV <15%), and accuracy (85–115%) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Use accelerated stability protocols:
Q. What are the critical parameters for synthesizing this compound with high isotopic purity?
Key steps include:
- Deuterium incorporation : Use deuterated solvents (e.g., D₂O) and catalysts (e.g., Pd/C in D₂ atmosphere) to minimize proton exchange.
- Purification : Reverse-phase chromatography to separate non-deuterated impurities.
- Validation : NMR (²H-NMR) and mass spectrometry to confirm ≥98% isotopic enrichment .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound pharmacokinetic data across species?
Apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific variables:
- Tissue partitioning : Adjust for lipid content and blood flow rates.
- Metabolic clearance : Incorporate CYP450 isoform activity differences (e.g., human vs. rodent CYP3A4). Validate models using in vitro-in vivo extrapolation (IVIVE) and sensitivity analysis to identify outlier data sources .
Q. What experimental strategies mitigate interference from endogenous metabolites in this compound assays?
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to remove phospholipids.
- Chromatographic separation : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites.
- Data correction : Apply blank matrix subtraction and monitor transition ions unique to this compound (e.g., m/z 322 → 184 for quantification) .
Q. How do researchers validate the specificity of this compound in complex biological systems?
- Cross-reactivity testing : Spike plasma with structurally related analogs (e.g., Famprofazone-d0) and quantify interference (<20% signal deviation).
- Stability in co-medications : Co-incubate with common drugs (e.g., NSAIDs) to assess metabolite cross-talk.
- High-resolution MS : Confirm exact mass (±5 ppm) and isotopic distribution patterns .
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?
Use nonlinear mixed-effects modeling (NONMEM) to handle inter-individual variability.
- Parameters : Estimate EC₅₀, Hill coefficient, and maximal effect (Eₘₐₓ).
- Covariates : Include body weight, hepatic function, and genetic polymorphisms (e.g., CYP2D6 status). Apply Akaike information criterion (AIC) to compare nested models and bootstrap validation for robustness .
Methodological Considerations
Q. How should researchers address discrepancies in deuterium loss rates reported across studies?
- Controlled experiments : Replicate conditions (pH, temperature, solvent) from conflicting studies.
- Kinetic isotope effect (KIE) analysis : Compare reaction rates (k₁/k₂) for deuterated vs. non-deuterated forms.
- Meta-analysis : Pool data using random-effects models to identify outliers and adjust for publication bias .
Q. What protocols ensure reproducibility in this compound metabolite identification studies?
Q. How can researchers optimize in vitro models for studying this compound hepatotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
